molecular formula C16H19BrN4O B11059848 4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine

4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine

Cat. No.: B11059848
M. Wt: 363.25 g/mol
InChI Key: GOXLNPHOVYXWJQ-UHFFFAOYSA-N
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Description

4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a bromine atom, an imino group, and a tetrahydrofuran moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolo[3,4-c]quinoline core, followed by the introduction of the bromine atom and the imino group. The tetrahydrofuran moiety is then attached to the molecule. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to increase yield and purity.

Chemical Reactions Analysis

4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-bromo-3-imino-N-(tetrahydrofuran-2-ylmethyl)-6,7,8,9-tetrahydro-3H-pyrrolo[3,4-c]quinolin-1-amine can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also contain a heterocyclic ring structure and have diverse biological activities.

    Quinoline derivatives: These compounds share a similar core structure and are known for their pharmaceutical applications.

    Tetrahydrofuran derivatives: These compounds contain the tetrahydrofuran moiety and are used in various chemical and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C16H19BrN4O

Molecular Weight

363.25 g/mol

IUPAC Name

4-bromo-1-(oxolan-2-ylmethylimino)-6,7,8,9-tetrahydropyrrolo[3,4-c]quinolin-3-amine

InChI

InChI=1S/C16H19BrN4O/c17-14-13-12(10-5-1-2-6-11(10)20-14)16(21-15(13)18)19-8-9-4-3-7-22-9/h9H,1-8H2,(H2,18,19,21)

InChI Key

GOXLNPHOVYXWJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=NC3=NCC4CCCO4)N)C(=N2)Br

Origin of Product

United States

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